![molecular formula C15H18O2 B14600332 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione CAS No. 59832-39-2](/img/structure/B14600332.png)
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms on the central carbon are replaced by a 2,4,6-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione typically involves the condensation of 2,4,6-trimethylbenzaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can alter the electronic distribution and reactivity of the metal center . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound has a similar structure but with a dimethylamino group instead of the trimethylphenyl group.
3-(2,4,6-Trimethylphenyl)pentanedioic acid: This compound is a dicarboxylic acid derivative of the original compound.
Uniqueness
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for forming metal complexes with specific electronic characteristics and for studying various chemical reactions.
Eigenschaften
CAS-Nummer |
59832-39-2 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
3-[(2,4,6-trimethylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C15H18O2/c1-9-6-10(2)14(11(3)7-9)8-15(12(4)16)13(5)17/h6-8H,1-5H3 |
InChI-Schlüssel |
DHLILJUGSPOAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)

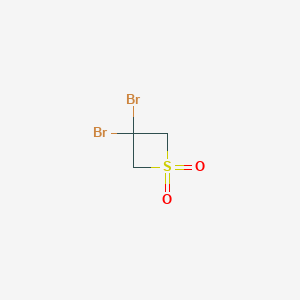
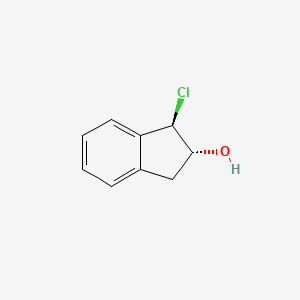
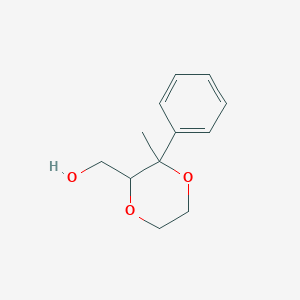
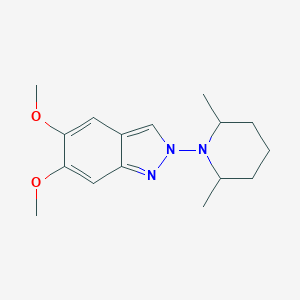
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)

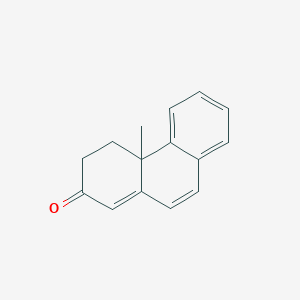
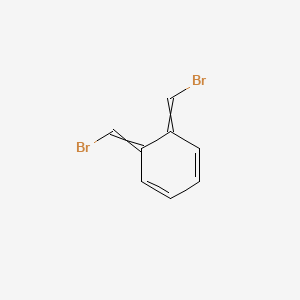
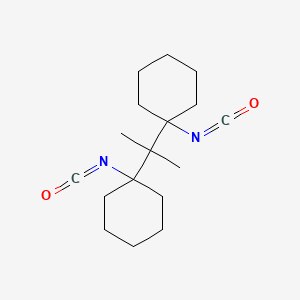
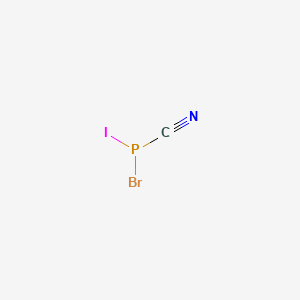

![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)
